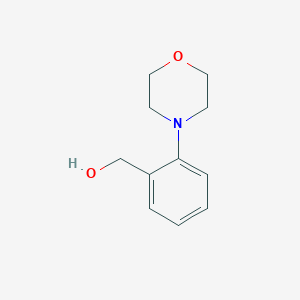

(2-Morpholin-4-yl-phenyl)methanol

Description

Properties

IUPAC Name |

(2-morpholin-4-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGVYNRBQSAMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380187 | |

| Record name | (2-Morpholin-4-yl-phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-33-4 | |

| Record name | (2-Morpholin-4-yl-phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(morpholin-4-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2-Morpholin-4-yl-phenyl)methanol: A Technical Guide for Drug Development Professionals

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway to (2-Morpholin-4-yl-phenyl)methanol, a valuable building block in contemporary medicinal chemistry. The synthesis is logically divided into two primary stages: the formation of the key intermediate, 2-morpholinobenzaldehyde, via modern cross-coupling techniques, followed by its selective reduction to the target primary alcohol. This document emphasizes the rationale behind methodological choices, provides detailed, field-tested protocols, and offers insights into reaction mechanisms and practical considerations for researchers, scientists, and drug development professionals.

Introduction

The morpholine moiety is a privileged scaffold in drug discovery, frequently incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a critical pharmacophore. The title compound, this compound[1][2], combines this valuable heterocycle with a reactive benzyl alcohol functionality, making it a versatile intermediate for the synthesis of more complex pharmaceutical agents. This guide details a reliable synthetic strategy, beginning with the crucial carbon-nitrogen bond formation to generate 2-morpholinobenzaldehyde[3], followed by the chemoselective reduction of the aldehyde to the target alcohol.

The synthetic approach is designed for efficiency and scalability, prioritizing methodologies that offer high yields, operational simplicity, and broad functional group tolerance.

Part I: Synthesis of the Key Intermediate: 2-Morpholinobenzaldehyde

The cornerstone of this synthesis is the formation of the aryl C-N bond between a phenyl ring and the morpholine heterocycle. Modern organometallic catalysis offers two primary strategies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Strategic Considerations: A Tale of Two Catalysts

-

Buchwald-Hartwig Amination : This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides or triflates.[4][5] Its primary advantage lies in its remarkably mild reaction conditions, broad substrate scope, and high catalytic efficiency, making it the preferred method in modern organic synthesis.[6][7]

-

Ullmann Condensation : A classical method, the Ullmann reaction employs copper as the catalyst.[8][9] While foundational, traditional Ullmann protocols often demand harsh conditions, such as high temperatures (frequently >200°C) and stoichiometric amounts of copper, which can limit their applicability, especially with sensitive substrates.[8][10]

For the synthesis of 2-morpholinobenzaldehyde, the Buchwald-Hartwig amination presents a more strategic and reliable approach due to its milder nature and superior catalyst performance.

Recommended Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol focuses on the coupling of 2-bromobenzaldehyde with morpholine. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates a catalytic cycle to construct the desired C-N bond.

Reaction Principle: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromobenzaldehyde, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: Morpholine coordinates to the palladium center, and a base removes the proton from the nitrogen atom.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-Morpholinobenzaldehyde

-

Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).

-

Reagent Addition: Add sodium tert-butoxide (NaOtBu, ~1.4 equivalents) as the base.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Substrates: Under the inert atmosphere, add anhydrous toluene or 1,4-dioxane as the solvent.[5] Then, add 2-bromobenzaldehyde (1.0 equivalent) followed by morpholine (1.2 equivalents) via syringe.

-

Reaction: Heat the reaction mixture in a preheated oil bath to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-morpholinobenzaldehyde as a solid.

Part II: Reduction to this compound

The final step is the selective reduction of the aldehyde functional group in 2-morpholinobenzaldehyde to a primary alcohol.

Strategic Considerations: Choosing the Right Hydride Source

The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis.[11][12] Two common hydride reagents are:

-

Sodium Borohydride (NaBH₄): A mild and chemoselective reducing agent. It readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters or amides under standard conditions.[13][14] Its stability in protic solvents (like methanol or ethanol) and ease of handling make it a safe and convenient choice.[15]

-

Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and reactive reducing agent.[16][17] It reduces not only aldehydes and ketones but also carboxylic acids, esters, and amides.[16][18] LiAlH₄ reacts violently with water and protic solvents, necessitating strict anhydrous conditions and careful handling.[19]

Given the singular task of reducing an aldehyde, Sodium Borohydride is the superior reagent for this synthesis. Its high selectivity ensures that only the aldehyde is targeted, and its operational simplicity and enhanced safety profile are highly desirable in any synthetic workflow.[12][20]

Recommended Protocol: Reduction using Sodium Borohydride (NaBH₄)

Reaction Principle: The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup step to yield the final alcohol.[14][21]

Caption: General mechanism for the NaBH₄ reduction of an aldehyde.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-morpholinobenzaldehyde (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the solution in an ice-water bath to 0°C.

-

Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise. The addition should be slow to control the evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Once the reaction is complete, cool the flask again to 0°C and slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.

-

Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product, this compound, is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Data | Source |

| Compound Name | (2-morpholin-4-ylphenyl)methanol | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | - |

| Monoisotopic Mass | 193.11028 Da | [1] |

| Appearance | Expected to be a solid at room temperature. | - |

| InChI Key | MYGVYNRBQSAMIF-UHFFFAOYSA-N | [1] |

Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) should be performed to confirm the structure and assess purity.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence. The strategic implementation of a Buchwald-Hartwig amination provides an efficient and mild route to the key 2-morpholinobenzaldehyde intermediate. Subsequent reduction with sodium borohydride offers a safe, selective, and high-yielding conversion to the final product. This guide provides the necessary technical framework for drug development professionals to successfully synthesize this valuable chemical building block.

References

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

-

Wikipedia. Lithium aluminium hydride. Available from: [Link]

-

PubChem. [2-(morpholin-4-yl)phenyl]methanol. Available from: [Link]

-

Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Available from: [Link]

-

University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

-

PubMed. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Available from: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

-

Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). Available from: [Link]

-

ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

Wikipedia. Ullmann reaction. Available from: [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available from: [Link]

-

CNKI. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Available from: [Link]

-

NIH National Library of Medicine. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

-

YouTube. Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. Available from: [Link]

- Google Patents. WO2011060302A1 - Reduction of aldehydes and ketones to alcohols.

-

NIH National Library of Medicine. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]

-

NIH National Library of Medicine. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Available from: [Link]

-

ResearchGate. Optimization for the reduction of benzaldehyde with PMHS. Available from: [Link]

-

NIH National Library of Medicine. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Available from: [Link]

-

NIH National Library of Medicine. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Available from: [Link]

-

Chemguide. reduction of aldehydes and ketones. Available from: [Link]

-

Chemical-Suppliers.com. 2-Morpholinobenzaldehyde | CAS 58028-76-5. Available from: [Link]

-

OpenStax. 17.4 Alcohols from Carbonyl Compounds: Reduction. Available from: [Link]

Sources

- 1. PubChemLite - [2-(morpholin-4-yl)phenyl]methanol (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. 465514-33-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Morpholinobenzaldehyde | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 12. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. ch.ic.ac.uk [ch.ic.ac.uk]

- 20. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 21. m.youtube.com [m.youtube.com]

(2-Morpholin-4-yl-phenyl)methanol chemical properties

An In-depth Technical Guide to (2-Morpholin-4-yl-phenyl)methanol: A Core Scaffold for Modern Drug Discovery

Abstract: this compound (CAS No. 465514-33-4) is a pivotal molecular fragment and synthetic building block in the field of medicinal chemistry. While not an end-product therapeutic agent itself, its unique structural arrangement, combining a phenylmethanol core with an ortho-substituted morpholine ring, offers a compelling platform for the development of novel drug candidates. The morpholine moiety is a well-established "privileged" structure, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This guide provides a comprehensive technical overview of the chemical properties, a robust proposed synthesis, anticipated analytical signatures, and the strategic application of this scaffold in drug discovery programs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for creating next-generation therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic alcohol. The ortho-positioning of the morpholine and methanol groups creates a specific steric and electronic environment that can be exploited in molecular design to achieve desired target engagement. Its identity and key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2-morpholin-4-ylphenyl)methanol | [1] |

| CAS Number | 465514-33-4 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | Solid | [2] |

| Canonical SMILES | C1COCCN1C2=CC=CC=C2CO | [1] |

| InChI Key | MYGVYNRBQSAMIF-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

A specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, which is common for versatile building blocks. However, its synthesis can be reliably achieved through established and field-proven organometallic or reduction methodologies.

Proposed Synthetic Pathway

The most logical and efficient pathway for the synthesis of this compound is the reduction of a corresponding carbonyl compound, such as 2-morpholinobenzaldehyde or a 2-morpholinobenzoic acid derivative. The reduction of the carboxylic acid ester is often preferred for its high yield and selectivity.

Caption: Proposed synthetic workflow for this compound.

Field-Proven Experimental Protocol: Reduction of Methyl 2-morpholinobenzoate

This protocol describes a standard, reliable procedure for the reduction of the methyl ester intermediate to the target primary alcohol. The causality behind this choice is the high efficiency and chemoselectivity of lithium aluminum hydride (LiAlH₄) for reducing esters to alcohols without affecting the aromatic ring.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

Step 2: Addition of Ester

-

Dissolve Methyl 2-morpholinobenzoate (1.0 eq.) in anhydrous THF.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The slow addition is critical to control the exothermic reaction.

Step 3: Reaction and Quenching

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is crucial for generating a granular, easily filterable aluminum salt precipitate.

Step 4: Isolation and Purification

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Anticipated Spectroscopic Signature

While a complete official dataset is not published, the expected spectroscopic data can be reliably predicted based on the known effects of the functional groups and analysis of similar structures.[3][4][5][6]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.40 - 7.20 | m | 4H | Aromatic protons (Ar-H ) |

| ~ 4.75 | s | 2H | Methylene protons (-CH ₂OH) |

| ~ 3.90 | t, J ≈ 4.5 Hz | 4H | Morpholine protons (-O-CH ₂-) |

| ~ 3.00 | t, J ≈ 4.5 Hz | 4H | Morpholine protons (-N-CH ₂-) |

| ~ 2.50 | br s | 1H | Hydroxyl proton (-OH ) |

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 152.0 | Aromatic C (C-N) |

| ~ 138.0 | Aromatic C (C-CH₂OH) |

| ~ 130.0 - 120.0 | Aromatic C (Ar-CH) |

| ~ 67.0 | Morpholine C (-O-CH₂) |

| ~ 65.0 | Methylene C (-CH₂OH) |

| ~ 52.0 | Morpholine C (-N-CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400 - 3200 (broad) | O-H stretch (alcohol) |

| 3050 - 3010 | Aromatic C-H stretch |

| 2980 - 2800 | Aliphatic C-H stretch (CH₂) |

| ~ 1115 | C-O-C stretch (ether in morpholine) |

Mass Spectrometry (MS) The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 193. The fragmentation pattern would likely involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z = 176, or the benzylic cleavage to lose •CH₂OH, resulting in a fragment at m/z = 162.

Application as a Core Scaffold in Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate.[2][7] The morpholine ring is a "privileged" pharmacophore, meaning it is a structural motif that appears in drugs active against a range of biological targets.[8][9]

The Strategic Value of the Morpholine Moiety

The incorporation of a morpholine ring into a drug candidate is a deliberate strategy to enhance its pharmacokinetic profile:

-

Improved Solubility: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, improving aqueous solubility and facilitating formulation.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation compared to more labile aliphatic amines.

-

Favorable Geometry: It provides a rigid, chair-like conformation that can be used to orient other functional groups toward a target's binding pocket.

A Bifunctional Scaffold for Library Synthesis

This compound offers two distinct points for chemical modification, making it an ideal scaffold for creating libraries of related compounds for screening.

Caption: Elaboration of the core scaffold into diverse drug candidates.

This bifunctionality allows chemists to systematically probe structure-activity relationships (SAR). For example, the hydroxyl group can be converted into a wide array of esters or ethers to explore interactions with one part of a receptor, while the aromatic ring can be further functionalized (e.g., via halogenation or nitration followed by reduction) to probe a different region. This compound is a key starting point for developing inhibitors of kinases, proteases, and other enzyme classes.[10][11][12]

Safety and Handling

No specific toxicology data for this compound is available. However, based on related morpholine and phenylmethanol structures, it should be handled with standard laboratory precautions.

-

Hazard Classification: Assumed to be a potential skin and eye irritant. A related compound, [2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride, is classified as causing serious eye damage.[13]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a strategically important molecule in medicinal chemistry. Its value is not in its own biological activity, but in its role as a versatile, "drug-like" scaffold. The presence of the privileged morpholine moiety combined with a reactive benzyl alcohol handle provides an ideal platform for the efficient synthesis of compound libraries. Researchers in drug development can leverage this building block to accelerate the discovery of novel therapeutics across a wide range of disease areas, from oncology to infectious disease.

References

- Royal Society of Chemistry. (n.d.). Supporting information for an article.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Royal Society of Chemistry. (n.d.). Supporting information for an article.

- Royal Society of Chemistry. (n.d.). Contents.

- TargetMol. (n.d.). Data Sheet (Cat.No.Fr12778).

- BioCat GmbH. (n.d.). Compound Fr12778.

- MDPI. (2019). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 24(15), 2736.

- Sigma-Aldrich. (n.d.). [2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride AldrichCPR.

- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(7), 644-651.

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

- ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved.

- Han, C., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 2653-2661.

- Han, C., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187.

- PubChem. (n.d.). [2-(morpholin-4-yl)phenyl]methanol.

- Dijikimya. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). CAS 465514-33-4.

- Desai, N. C., et al. (2017). Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. European Journal of Medicinal Chemistry, 127, 939-951.

- Han, C., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187.

- Keri, R. S., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5344-5359.

Sources

- 1. PubChemLite - [2-(morpholin-4-yl)phenyl]methanol (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. targetmol.com [targetmol.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. biocat.com [biocat.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Elucidation of (2-Morpholin-4-yl-phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1] When incorporated into complex molecular architectures, such as in (2-Morpholin-4-yl-phenyl)methanol, a comprehensive and unambiguous structural elucidation is paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed, multi-technique approach to the structural verification of this compound. We will move beyond a simple recitation of methods to explain the underlying logic of experimental choices, ensuring a self-validating and robust analytical workflow.

Foundational Analysis: Molecular Formula and Unsaturation

Before embarking on spectroscopic analysis, the elemental composition and degree of unsaturation are fundamental data points. For this compound, the molecular formula is C₁₁H₁₅NO₂.[2] This is typically determined by high-resolution mass spectrometry (HRMS).

The degree of unsaturation (DoU), calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₁H₁₅NO₂, the DoU is: DoU = 11 + 1 - (15/2) + (1/2) = 5

This value suggests the presence of a benzene ring (DoU = 4) and one additional ring or double bond, which is consistent with the morpholine ring.

Mass Spectrometry: A Window into Molecular Weight and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.

Expected Ionization and Adducts

In electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily protonated to form the [M+H]⁺ ion. The predicted monoisotopic mass of the neutral molecule is 193.1103 g/mol , and therefore the [M+H]⁺ ion should be observed at an m/z of approximately 194.1176.[2] Other common adducts that may be observed include [M+Na]⁺ and [M+K]⁺.[2]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. Cleavage is often observed adjacent to nitrogen atoms. The fragmentation of the benzyl alcohol moiety is also well-characterized.

Here is a proposed fragmentation pathway:

-

Molecular Ion (M⁺˙) at m/z 193: The initial radical cation.

-

Loss of a Hydrogen Radical ([M-H]⁺) at m/z 192: A common fragmentation for benzyl alcohols.

-

Loss of Water ([M-H₂O]⁺˙) at m/z 175: Dehydration of the alcohol.

-

Formation of the Phenyl Cation ([C₆H₅]⁺) at m/z 77: A characteristic fragment of benzene derivatives.

-

Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation, leading to characteristic losses.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 194.11756 |

| [M+Na]⁺ | 216.09950 |

| [M-H]⁻ | 192.10300 |

| [M+H-H₂O]⁺ | 176.10754 |

Data predicted based on the molecular formula C₁₁H₁₅NO₂.[2]

Caption: Integrated NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

For this compound, the IR spectrum is expected to show the following characteristic absorption bands:

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch (alcohol) | 1050-1250 | Strong |

| C-N stretch (aromatic amine) | 1250-1335 | Strong |

| C-H out-of-plane bend (ortho) | 735-770 | Strong |

The ortho-disubstituted benzene ring gives a characteristic C-H out-of-plane bending band in the 735-770 cm⁻¹ region. [3]

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry Sample Preparation (LC-MS)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

Inject the sample into the LC-MS system equipped with an ESI source.

FTIR Sample Preparation (ATR)

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By combining the molecular formula and degree of unsaturation from mass spectrometry with the detailed connectivity information from a suite of 1D and 2D NMR experiments, and confirming the presence of key functional groups with IR spectroscopy, a confident and unambiguous structural assignment can be achieved. This comprehensive approach ensures the scientific integrity required for research and drug development applications.

References

-

PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved January 1, 2026, from [Link]

Sources

discovery of morpholine-containing compounds

An In-Depth Technical Guide on the Discovery and Application of Morpholine-Containing Compounds

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties and synthetic accessibility.[1][2][3] This guide provides a comprehensive overview for researchers and drug development professionals on the journey of morpholine-containing compounds from their initial discovery to their current status as key components in a wide array of therapeutics. We will explore the fundamental synthetic strategies, delve into the structure-activity relationships that govern their pharmacological effects, and detail the analytical methodologies crucial for their characterization and quantification. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical resource for harnessing the full potential of the morpholine motif in contemporary drug discovery.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Morpholine Heterocycle: Structure and Physicochemical Properties

Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group.[4] This unique combination imparts a favorable set of physicochemical properties that are highly advantageous in drug design. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.5) than analogous secondary amines like piperidine.[4][5] This reduced basicity is often ideal for optimizing interactions with biological targets and improving pharmacokinetic profiles.[6] Furthermore, the morpholine ring strikes a beneficial balance between hydrophilicity and lipophilicity, which can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier.[6][7] The oxygen atom can act as a hydrogen bond acceptor, while the electron-deficient ring can participate in hydrophobic interactions, making it a versatile pharmacophore.[3][5][6]

Historical Perspective: From Misnomer to Medicinal Mainstay

The naming of morpholine is credited to the 19th-century German chemist Ludwig Knorr, who initially and incorrectly believed this heterocycle was part of the core structure of morphine.[4][8] Despite this erroneous origin, the name has persisted. The most common industrial production method involves the dehydration of diethanolamine using a strong acid like concentrated sulfuric acid.[4][8] This process, while effective for large-scale synthesis, has been supplemented by a host of modern synthetic techniques that offer greater control over substitution and stereochemistry.

Why Morpholine? The Causality Behind its Widespread Use

The prevalence of the morpholine scaffold in drug discovery is not coincidental; it is a direct result of its ability to solve common challenges in medicinal chemistry. Its incorporation into a molecule is a strategic choice often made to:

-

Enhance Metabolic Stability: The morpholine ring is generally robust to metabolic degradation. It can be used as a bioisosteric replacement for more labile groups like piperazine, reducing susceptibility to cytochrome P450 enzyme oxidation and thereby increasing the compound's half-life.[9]

-

Improve Pharmacokinetic (PK) Properties: The balanced polarity of morpholine aids in achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Its ability to improve solubility and permeability is a key reason for its inclusion in many drug candidates.[6]

-

Act as a Versatile Scaffold and Pharmacophore: The morpholine ring can serve both as a structural core to orient other functional groups and as an active pharmacophore that interacts directly with biological targets.[5][7][10] Its flexible chair-like conformation allows it to position substituents optimally for binding.[6]

Foundational Synthetic Strategies for the Morpholine Core

The synthesis of the morpholine ring and its derivatives has evolved significantly, moving from bulk industrial processes to refined, high-selectivity laboratory methods.

Classical Synthesis: Dehydration of Diethanolamine

The traditional and most common industrial method for producing unsubstituted morpholine is the dehydration of diethanolamine with an acid catalyst, typically sulfuric acid, at elevated temperatures (≥150 °C).[8]

-

Mechanism Rationale: The process involves the protonation of one of the hydroxyl groups of diethanolamine by the strong acid, converting it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule to form the six-membered ring. This method is cost-effective for large-scale production but offers little scope for creating substituted derivatives.

Modern Synthetic Methodologies: A Comparative Overview

Modern organic synthesis provides a diverse toolkit for constructing substituted morpholines with high degrees of control over regioselectivity and stereoselectivity. The choice of method is dictated by the desired substitution pattern and the complexity of the target molecule.

| Method | Key Reagents/Catalyst | Advantages | Limitations | Reference |

| Wacker-Type Aerobic Cyclization | Pd(DMSO)₂(TFA)₂ | Utilizes aerobic oxidation; good for various N-heterocycles. | Requires a specific palladium catalyst. | [11] |

| Intramolecular Hydroalkoxylation | Boron trifluoride etherate (BF₃·OEt₂) | Good yields for forming 1,4-oxazines. | Can be sensitive to substrate structure. | [11] |

| Reductive Etherification | Indium(III) catalysts | High diastereoselectivity and functional group tolerance. | Requires a pre-functionalized ketoalcohol precursor. | [5] |

| From 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | Redox-neutral, uses inexpensive reagents. | Two-step process for some substrates. | [11] |

Experimental Protocol: Indium(III)-Catalyzed Reductive Etherification

This protocol describes a general and highly diastereoselective method for synthesizing substituted morpholine derivatives from N-protected amino ketoalcohols.[5]

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize the starting N-protected amino ketoalcohol via standard organic chemistry techniques (e.g., acylation of an amino alcohol followed by selective oxidation).

-

Reaction Setup: To a solution of the ketoalcohol substrate (1.0 eq) in a suitable solvent such as dichloroethane (DCE) at room temperature, add the Indium(III) catalyst (e.g., InCl₃, 5 mol%).

-

Reductant Addition: Add a silane reducing agent, such as triethylsilane (Et₃SiH, 2.0 eq), to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired morpholine derivative.

-

Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Pathways to Morpholine Derivatives

Caption: Key synthetic routes to morpholine and its derivatives.

Pharmacological Significance and Structure-Activity Relationships (SAR)

The morpholine ring is a key feature in numerous approved drugs across a wide spectrum of diseases, demonstrating its therapeutic versatility.[2]

Morpholine in Action: A Survey of Therapeutic Areas

-

Anticancer Agents: Morpholine derivatives are prominent in oncology, particularly as kinase inhibitors.[10][12] The scaffold can orient functional groups to fit into the ATP-binding pocket of kinases.

-

Central Nervous System (CNS) Disorders: Due to its ability to improve blood-brain barrier permeability, morpholine is found in many CNS-active drugs, including antidepressants and antipsychotics.[6][7][10]

-

Antimicrobial Agents: The morpholine ring is a structural component of important antibiotics and antifungals.[4][12]

Case Studies of FDA-Approved Drugs

-

Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer. The morpholine group enhances the drug's solubility and pharmacokinetic properties, which are crucial for oral bioavailability.[4][9]

-

Linezolid: An oxazolidinone antibiotic effective against resistant Gram-positive bacteria. The N-acetylated morpholine moiety is critical for its binding to the bacterial ribosome and contributes to its overall safety and efficacy profile.[4][9]

-

Aprepitant: A neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. In aprepitant, the morpholine ring acts as a rigid scaffold, correctly positioning the three aromatic substituents for optimal interaction with the NK1 receptor.[10]

Structure-Activity Relationship (SAR) Principles

SAR studies reveal how chemical structure translates to biological activity. For morpholine derivatives, key insights include:

-

N-Substitution: The nitrogen atom is the most common point of diversification. Attaching aryl or alkyl groups can modulate potency, selectivity, and physical properties.

-

Ring Substitution: Substitution on the carbon atoms of the morpholine ring can introduce chirality and create specific steric interactions with the target protein, often leading to increased potency. For example, SAR studies on certain kinase inhibitors have shown that specific stereoisomers of 2,6-disubstituted morpholines are significantly more potent.[12]

-

Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperazine or piperidine. This switch can mitigate off-target effects (e.g., hERG channel affinity) and improve metabolic stability.[9]

Data Table: Selected FDA-Approved Drugs Containing the Morpholine Scaffold (2013-2023)

| Drug Name | Year of Approval | Therapeutic Class | Role of Morpholine Moiety | Reference |

| Apalutamide | 2018 | Anticancer | Improves PK profile | [9] |

| Glasdegib | 2018 | Anticancer | Pharmacophore component | [9] |

| Erdafitinib | 2019 | Anticancer | Enhances solubility and potency | [9] |

| Pretomanid | 2019 | Antibiotic | Part of the core scaffold | [9] |

| Gefapixant | 2022 | P2X3 Receptor Antagonist | Improves drug-like properties | [9] |

Analytical Techniques for Characterization and Quantification

Rigorous analytical validation is essential to ensure the identity, purity, and concentration of any synthesized compound, especially for pharmaceutical applications.

Core Techniques for Structural Elucidation

Standard spectroscopic methods are used to confirm the structure of newly synthesized morpholine derivatives.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity and stereochemistry of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups, including the C-O-C ether linkage and the N-H bond (if present).[13]

Quantitative Analysis: GC-MS and LC-MS/MS Methodologies

For quantifying morpholine or its derivatives, particularly at low concentrations as impurities or residues, chromatography coupled with mass spectrometry is the gold standard.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for volatile compounds like morpholine. Derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for less volatile, more complex morpholine derivatives found in drug substances and biological matrices due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of Morpholine Residues by GC-MS

This protocol provides a validated method for determining morpholine residues in a sample matrix, adapted from established procedures.[14]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh or measure the sample (e.g., 2.0 mL of a dissolved drug product) into a vial.

-

Derivatization (if necessary): To enhance sensitivity for GC-MS, a derivatization step can be employed. For example, to 2.0 mL of the sample, add 0.5 mL of 6 M hydrochloric acid followed by a reagent to form a more volatile derivative.

-

Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane). Vortex the mixture and centrifuge to separate the layers.

-

Analysis: Inject an aliquot of the organic layer into the GC-MS system.

-

GC-MS Conditions:

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Oven Program: Initial temperature of 100°C for 1 min, ramp at 10°C/min to 200°C, hold for 3 min.[14]

-

Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of the morpholine derivative.

-

-

Quantification: Create a calibration curve using standards of known concentrations. Calculate the concentration of morpholine in the original sample by comparing its peak area to the calibration curve.

Diagram: Analytical Workflow for Morpholine Compound Validation

Caption: A standard workflow for the analytical validation of morpholine derivatives.

Future Prospects and Conclusion

Emerging Trends

The field continues to evolve with the development of novel synthetic methodologies that provide even greater access to structurally diverse morpholine derivatives.[12] Research is increasingly focused on their application in treating complex neurodegenerative diseases by targeting enzymes like cholinesterases and monoamine oxidases.[7] Furthermore, the design of multi-target ligands incorporating the morpholine scaffold is a promising strategy for diseases with complex pathologies.

Conclusion

From its mistaken etymological origins to its current status as a privileged structure, the morpholine ring has proven to be an exceptionally valuable tool in the armamentarium of the medicinal chemist. Its unique combination of metabolic stability, favorable pharmacokinetic properties, and synthetic versatility ensures its continued prominence in the discovery and development of future therapeutics. This guide has outlined the core principles of its synthesis, application, and analysis, providing a foundation for researchers to innovate and build upon the rich history of morpholine-containing compounds.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

spectroscopic data of (2-Morpholin-4-yl-phenyl)methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Morpholin-4-yl-phenyl)methanol

Abstract

This compound (CAS No: 465514-33-4, Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol ) is a substituted aromatic compound incorporating a morpholine moiety, a common scaffold in medicinal chemistry.[1][2] Accurate structural elucidation and purity assessment are critical for any research or development application involving this molecule. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical principles, present standardized experimental protocols, and offer a detailed analysis of the expected spectral data, providing a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Key features of this compound include a disubstituted aromatic ring, a primary alcohol (benzylic), and a tertiary amine within a morpholine ring. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a complete structural confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By observing the behavior of ¹H and ¹³C nuclei in a strong magnetic field, we can map out atomic connectivity and deduce the precise structure.

Experimental Protocol: NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

-

Aromatic Protons (δ ~6.9-7.5 ppm): The four protons on the benzene ring are chemically distinct due to the ortho-substitution pattern. This will result in a complex series of overlapping multiplets, rather than a simple singlet.[4]

-

Benzylic Protons (-CH₂OH, δ ~4.7 ppm): These two protons are chemically equivalent and adjacent to a stereocenter. They are expected to appear as a singlet. The signal may show broadening or coupling to the hydroxyl proton depending on the solvent and concentration.[5]

-

Hydroxyl Proton (-OH, δ variable): The chemical shift of the alcohol proton is highly variable and depends on solvent, temperature, and concentration. It typically appears as a broad singlet that can exchange with D₂O.[5][6]

-

Morpholine Protons (δ ~2.9-3.9 ppm): The eight protons of the morpholine ring are divided into two groups. The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear further downfield. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) appear more upfield. Each group will likely appear as a distinct multiplet, often resembling a triplet.[7][8]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 6.9 | Multiplet (m) | 4H | Aromatic (C₆H₄) |

| ~4.7 | Singlet (s) | 2H | Benzylic (-CH₂OH) |

| ~3.9 | Multiplet (m) | 4H | Morpholine (-O-CH₂-) |

| ~3.0 | Multiplet (m) | 4H | Morpholine (-N-CH₂-) |

| Variable | Broad Singlet (br s) | 1H | Hydroxyl (-OH) |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aromatic Carbons (δ ~115-150 ppm): Due to the substitution pattern, all six aromatic carbons are unique and should give rise to six distinct signals. The carbon atom directly attached to the nitrogen (C-N) will be significantly deshielded.

-

Morpholine Carbons (δ ~50-70 ppm): The morpholine ring has a plane of symmetry, resulting in two signals. The carbons adjacent to the oxygen (C-O) are more deshielded (~67 ppm) than the carbons adjacent to the nitrogen (C-N, ~51 ppm).[3][9][10]

-

Benzylic Carbon (-CH₂OH, δ ~64 ppm): This carbon will appear in a region typical for primary alcohols attached to an aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 115 | 6 x Aromatic C |

| ~67 | Morpholine (-O-CH₂) |

| ~64 | Benzylic (-CH₂OH) |

| ~51 | Morpholine (-N-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at specific frequencies.[11]

Experimental Protocol: IR Analysis

A typical procedure for solid samples involves creating a KBr pellet.

-

Preparation: Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | C-O Stretch (strong) | Alcohol & Ether |

| 1250 - 1020 | C-N Stretch | Amine |

The most prominent features will be the broad O-H stretch from the alcohol group and the strong C-O stretching vibration.[12][13] The presence of both sp² and sp³ C-H stretches confirms the aromatic and aliphatic components of the molecule.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers valuable structural clues through the analysis of fragmentation patterns.

Experimental Protocol: MS Analysis

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, containing excess energy, often fragments into smaller, more stable charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis

-

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 193.[14]

-

Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint of the molecule's structure. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway.[15]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 175 | [C₁₁H₁₃NO]⁺• | Loss of water (-H₂O) from the alcohol |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of the hydroxymethyl radical (-•CH₂OH) |

| 134 | [C₈H₁₀N]⁺ | Benzylic cleavage with rearrangement |

| 100 | [C₅H₁₀NO]⁺ | Fragment characteristic of N-substituted morpholines[16] |

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a multi-faceted and robust confirmation of its chemical structure. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, namely the alcohol, amine, ether, and aromatic ring. Finally, mass spectrometry verifies the molecular weight and provides further structural confirmation through predictable fragmentation patterns. The combined application of these techniques, guided by the principles and protocols outlined in this guide, ensures the unambiguous identification and characterization of this compound, a critical step for its application in research and development.

References

-

Organic Chemistry On-Line. (n.d.). IR Absorbances of Common Functional Groups. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Dijikimya. (n.d.). This compound. Retrieved from [Link]

- Kolehmainen, E., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.

- Ikram, M., et al. (1999). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 21(4).

-

PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

- Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-136.

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a.... Retrieved from [Link]

-

Learnexams. (2025). IR spectrum of benzyl alcohol (starting material). Retrieved from [Link]

- Catalano, T. R., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]

-

Siwek, M. (2018). expt 11 benzyl alcohol IR and NMR video. Retrieved from [Link]

-

Appendix I. (n.d.). Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). NMR spectrum of benzyl alcohol. Retrieved from [Link]

-

PubChemLite. (n.d.). [2-(morpholin-4-yl)phenyl]methanol. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. dijikimya.com [dijikimya.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR spectrum of benzyl alcohol [orgspectroscopyint.blogspot.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. askthenerd.com [askthenerd.com]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - [2-(morpholin-4-yl)phenyl]methanol (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of (2-Morpholin-4-yl-phenyl)methanol

Introduction

(2-Morpholin-4-yl-phenyl)methanol is a synthetic organic compound featuring a phenyl ring, a hydroxyl group, and a morpholine moiety. Its structural attributes—a combination of a lipophilic phenyl group and hydrophilic morpholine and alcohol functionalities—suggest a nuanced physicochemical profile that is critical to understand for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the key parameters governing the utility of this compound: its solubility and stability. For researchers and drug development professionals, a thorough grasp of these characteristics is a prerequisite for advancing any compound from the laboratory to practical application.

This document will delve into the theoretical underpinnings of the solubility and stability of this compound, outline robust experimental protocols for their assessment, and discuss the interpretation of the resulting data. The methodologies described herein are grounded in established principles of physical chemistry and are aligned with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem |

| XlogP (predicted) | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Topological Polar Surface Area | 32.7 Ų | PubChem |

| pKa (predicted) | The morpholine nitrogen is basic, with a predicted pKa in the range of 7.4-8.5, typical for N-aryl morpholines. The hydroxyl group is weakly acidic. | General Chemical Knowledge |

The positive XlogP value suggests a slight preference for lipophilic environments, while the presence of hydrogen bond donors and acceptors, along with a significant polar surface area, indicates the potential for solubility in polar solvents. The basic nature of the morpholine nitrogen implies that the compound's solubility will be highly dependent on pH.

Solubility Assessment: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile is therefore a non-negotiable aspect of early-stage drug development. For this compound, we will explore both thermodynamic and kinetic solubility.

Experimental Workflow for Solubility Determination

Caption: Workflow for comprehensive solubility assessment.

Thermodynamic Solubility: The Gold Standard

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. The shake-flask method, as recommended by regulatory bodies, is the definitive technique for this measurement.

Protocol: Equilibrium Shake-Flask Method

-

Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6.8, 7.4, 9).

-

Compound Addition: Add an excess of this compound to each buffer solution in separate, sealed vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. Ensure that the filtration process does not lead to loss of the compound due to adsorption.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer. This method is prone to supersaturation and precipitation over time.

Protocol: High-Throughput Nephelometry

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer in a microplate format.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer at various time points. The concentration at which precipitation is first observed is the kinetic solubility.

Stability Profile: Ensuring Compound Integrity

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are guided by the ICH Q1A(R2) guidelines.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is undertaken to identify the likely degradation products of a drug substance. This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation of this compound

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperatures.

-

Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

Analytical Approach for Degradation Studies

A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all its degradation products. Mass spectrometry (LC-MS) is then used to identify the mass of the degradation products, which aids in their structural elucidation.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. The morpholine ring can also be a site of oxidation.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the morpholine ring. Studies on the microbial degradation of morpholine have shown that C-N bond cleavage can occur.

-

Photodegradation: Aromatic systems can be susceptible to photolytic reactions.

Conclusion

The solubility and stability of this compound are multifaceted properties that are indispensable for its successful development. This guide has provided a comprehensive framework for the systematic investigation of these parameters. By employing the described experimental protocols, researchers can generate a robust data package that will inform formulation strategies, define appropriate storage conditions, and ultimately, de-risk the development pathway of this promising compound. The insights gained from these studies are not merely data points but are the very foundation upon which the future of this molecule is built.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

-

Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Institutes of Health. Available at: [Link]

-

[2-(morpholin-4-yl)phenyl]methanol. PubChem. Available at: [Link]

-

4-Morpholineethanol, alpha-phenyl-. PubChem. Available at: [Link]

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Theoretical and Computational Exploration of Morpholinyl-Substituted Aromatics: A Guide for Drug Discovery

An In-depth Technical Guide

Abstract

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical, pharmacokinetic, and biological properties to bioactive molecules.[1][2][3] When appended to an aromatic system, the morpholinyl moiety exerts a profound influence on the molecule's conformational behavior, electronic landscape, and metabolic stability. This guide serves as a technical resource for researchers, chemists, and drug development professionals, detailing the application of theoretical and computational chemistry to understand and predict the properties of morpholinyl-substituted aromatics. We will explore the core quantum chemical methods, from Density Functional Theory (DFT) to molecular dynamics, and demonstrate how they can be leveraged to analyze conformational preferences, rationalize electronic effects, and forecast reactivity and metabolic fate. By integrating field-proven insights with rigorous computational protocols, this document aims to empower scientists to employ these theoretical tools for the rational design of next-generation therapeutics.

Introduction: The Morpholine Moiety as a Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocyclic scaffolds are as ubiquitous or as impactful as morpholine. Its frequent incorporation into approved and experimental drugs stems from a unique combination of attributes.[1][4] The presence of both a weakly basic nitrogen and a hydrogen-bond-accepting ether oxygen within a stable, six-membered ring allows it to enhance aqueous solubility, improve cell permeability, and participate in crucial molecular interactions with biological targets.[5][6][7] A large body of research has demonstrated that the inclusion of a morpholine ring can increase potency, confer receptor selectivity, and improve the overall pharmacokinetic profile of a drug candidate.[1][2][8]

When this versatile heterocycle is directly attached to an aromatic ring—a common structural motif in many pharmaceuticals[9]—a complex interplay of steric and electronic effects emerges. The orientation of the morpholine ring relative to the aromatic plane can dictate the molecule's overall shape and how it fits into a binding pocket. Furthermore, the morpholine group modulates the electron density of the aromatic system, thereby influencing its reactivity and susceptibility to metabolic enzymes.[10]

Understanding these nuanced properties through experimentation alone can be resource-intensive. This is where theoretical and computational studies provide an indispensable advantage. By modeling these molecules in silico, we can gain a deep, mechanistic understanding of their behavior at an atomic level. This guide provides a framework for applying such computational methods to dissect the conformational, electronic, and metabolic characteristics of morpholinyl-substituted aromatics, transforming drug design from a process of trial-and-error to one of informed, rational engineering.

Chapter 1: The Computational Scientist's Toolkit for Morpholinyl Aromatics